molecular formula C12H14O3 B160681 5-Benzoylpentanoic acid CAS No. 4144-62-1

5-Benzoylpentanoic acid

Cat. No. B160681
Key on ui cas rn: 4144-62-1
M. Wt: 206.24 g/mol
InChI Key: AIEMSTCGCMIJTI-UHFFFAOYSA-N
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Patent
US04038413

Procedure details

6-Oxo-6-phenylhexanoic acid (10.3g; 50 mmole), thionyl chloride (25 ml) and dry benzene (150 ml) were heated under reflux for 3 hours. The reagent and solvent were removed on the rotary evaporator. A further 100 ml of benzene was added and the solution again evaporated under reduced pressure (to remove last traces of thionyl chloride). The quantitatively formed, analytically pure brown solid (mp 53°-56°) was used directly in the Friedel-Crafts acylation of step (b).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH2:3][CH2:4][CH2:5][CH2:6][C:7](O)=[O:8].S(Cl)([Cl:18])=O>C1C=CC=CC=1>[O:1]=[C:2]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH2:3][CH2:4][CH2:5][CH2:6][C:7]([Cl:18])=[O:8]

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
O=C(CCCCC(=O)O)C1=CC=CC=C1
Name
Quantity
25 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reagent and solvent were removed on the rotary evaporator
ADDITION
Type
ADDITION
Details
A further 100 ml of benzene was added
CUSTOM
Type
CUSTOM
Details
the solution again evaporated under reduced pressure (to remove last traces of thionyl chloride)
CUSTOM
Type
CUSTOM
Details
The quantitatively formed

Outcomes

Product
Name
Type
Smiles
O=C(CCCCC(=O)Cl)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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